4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Description
The compound 4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (molecular weight ~439.3 g/mol) features a pyrazole core substituted at position 1 with a 4-phenylthiazol-2-yl group and at position 3 with a methyl group. The benzamide moiety is attached via the pyrazole’s position 5, with a 4-bromo substitution on the benzamide ring (Fig. 1). This structure combines heterocyclic diversity (pyrazole and thiazole) with a halogenated aromatic system, making it a candidate for pharmacological exploration, particularly in kinase inhibition or anticancer research .
Synthesis involves condensation reactions between thiosemicarbazides and phenacyl bromides, as demonstrated in analogous pyrazolone-thiazole hybrids .
Properties
IUPAC Name |
4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-11-18(23-19(26)15-7-9-16(21)10-8-15)25(24-13)20-22-17(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRXOXRNLOIYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities. They have been studied for their pharmacological activities against bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7).
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
Similar compounds have been found to interfere with the biosynthesis of certain bacterial lipids, which could potentially disrupt the integrity of the bacterial cell membrane and inhibit bacterial growth.
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed, which could provide insights into their pharmacokinetic properties.
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against breast cancer cell line.
Action Environment
The indiscriminate use of antimicrobial agents has resulted in microbial resistance, which suggests that the effectiveness of this compound could potentially be influenced by factors such as the presence of resistant strains and the misuse of antimicrobial agents.
Biological Activity
Overview
4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines bromine, thiazole, pyrazole, and benzamide moieties, which are known for their diverse biological properties. Research into this compound has focused on its mechanisms of action, therapeutic applications, and potential as a lead compound in drug development.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure highlights the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing various signaling pathways. This interaction can result in altered cellular responses, making it a candidate for further drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were found to be comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary tests indicated that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
Several case studies have been documented regarding the biological activity of the compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that this compound induced apoptosis in cancer cells through caspase activation . The study provided detailed analysis using flow cytometry and Western blotting techniques.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound, demonstrating its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and implications:
Key Observations:
Thiazole vs. Benzyl/Phenyl Substituents :
- The thiazole ring in the target compound introduces a sulfur atom and conjugated π-system, enhancing interactions with enzymes like kinases compared to benzyl or phenyl groups .
- Compounds lacking thiazole (e.g., ) may exhibit reduced target affinity but improved synthetic accessibility .
Bromine Position and Electronic Effects: The 4-bromo substitution on the benzamide (target) vs. 2-bromo () alters electron density.
Pyrazolone Core vs. Benzamide :
- Pyrazolone derivatives () feature a ketone group, enabling hydrogen bonding but lacking the benzamide’s amide linkage. This difference may influence metabolic stability and bioavailability .
Pharmacological Implications
- Target Compound : The combination of thiazole and bromobenzamide suggests dual mechanisms: thiazole for target engagement (e.g., kinase inhibition) and bromine for enhanced lipophilicity .
- ’s 2-Bromo Analog : The 2-bromo substitution may reduce steric clashes but could decrease membrane permeability due to polar interactions .
Q & A
Q. What are the established synthetic routes for 4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, and what are their key experimental parameters?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiazole core. A common approach (Scheme 27 in ) uses:
Cyclocondensation : Reacting thiosemicarbazide derivatives with phenacyl bromide in ethanol under basic conditions (e.g., sodium acetate) to form 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one.
Bromination : Introducing the bromo substituent via electrophilic substitution or coupling reactions.
Amidation : Coupling the pyrazole-thiazole intermediate with 4-bromobenzoyl chloride using a catalyst like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
Q. Key Parameters :
- Solvent selection (ethanol, DMF) influences reaction kinetics and yield.
- Temperature control (80–120°C) is critical for cyclization efficiency.
- Catalysts (triethylamine, sodium acetate) enhance nucleophilic substitution.
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Thiosemicarbazide + Phenacyl bromide | Ethanol | Sodium acetate | 80 | 65–75 | |
| 3 | Pyrazole-thiazole + 4-bromobenzoyl chloride | DMF | DCC/HOBt | RT | 70–85 |
Q. How is the structural characterization of this compound validated, and what spectroscopic/crystallographic methods are employed?
Methodological Answer: Validation involves a combination of spectroscopic and crystallographic techniques:
- NMR/IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ in IR) and substitution patterns (aromatic protons in ¹H NMR).
- X-ray Crystallography : Resolves 3D structure, bond lengths, and dihedral angles. SHELX software () is widely used for refinement, with R factors <0.05 indicating high accuracy.
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| R factor | 0.052 | |
| Bond length (C-N) | 1.34 Å | |
| Dihedral angle (thiazole-pyrazole) | 12.3° |
Q. What preliminary biological screening data exist for this compound?
Methodological Answer: While direct data on this compound is limited, analogs with thiazole-pyrazole scaffolds () show:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli.
- Enzyme Inhibition : Targets like acps-pptase (involved in bacterial lipid biosynthesis) with IC₅₀ ~10 µM.
Screening Protocol :
Agar Diffusion : Assess antimicrobial potency.
Fluorescence Assays : Quantify enzyme inhibition kinetics.
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production for pharmacological studies?
Methodological Answer: Yield optimization requires addressing bottlenecks identified in small-scale syntheses:
- Solvent Exchange : Replacing ethanol with DMF improves solubility of intermediates ().
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in bromination steps.
- Purification : Use of flash chromatography (silica gel, hexane/EtOAc) increases purity to >95%.
Q. Table 3: Yield Optimization Strategies
| Parameter | Adjustment | Yield Improvement (%) | Source |
|---|---|---|---|
| Solvent | Ethanol → DMF | +15 | |
| Catalyst | Triethylamine → Pd(PPh₃)₄ | +20 |
Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., acps-pptase) using crystal structures (PDB: 1T2A).
- DFT Calculations : Optimizes ligand geometry and calculates electrostatic potential maps for SAR analysis.
Case Study : Docking of analog 9c () showed hydrogen bonding with Thr120 and hydrophobic interactions with Phe156, suggesting a similar binding pose for the target compound.
Q. How can contradictions in reported synthetic or biological data be resolved?
Methodological Answer: Contradictions often arise from variations in reaction conditions or assay protocols. Resolution strategies include:
- Controlled Replication : Reproduce methods exactly (e.g., solvent purity, stirring rate).
- Statistical Analysis : Use ANOVA to compare yields/activities across studies (p<0.05 significance).
- Advanced Characterization : HR-MS or SC-XRD to confirm structural consistency.
Example : Discrepancies in antimicrobial activity ( vs. 22) may stem from differences in bacterial strains or agar composition. Standardizing protocols (CLSI guidelines) mitigates this.
Q. What advanced pharmacological models are appropriate for evaluating in vivo efficacy?
Methodological Answer:
- Murine Infection Models : Assess pharmacokinetics (oral bioavailability, t₁/₂) and toxicity (LD₅₀).
- Metabolite Profiling (LC-MS) : Identifies active metabolites and degradation pathways.
- Target Engagement Studies : Use fluorescent probes (e.g., FRET) to confirm enzyme binding in vivo.
Q. How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer: Crystallographic data () reveals:
- Intermolecular Interactions : π-π stacking between thiazole and phenyl rings enhances thermal stability (mp >200°C).
- Hydrogen Bonding : N-H···O=C networks improve solubility in polar aprotic solvents.
Table 4: Packing Parameters
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Source |
|---|---|---|---|
| π-π stacking | 3.8 | -25 | |
| N-H···O=C | 2.1 | -15 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
